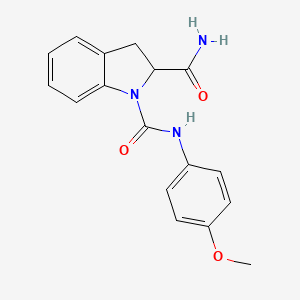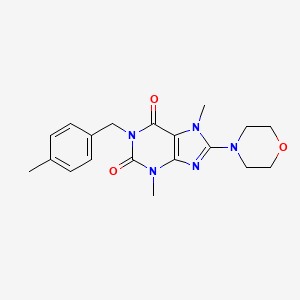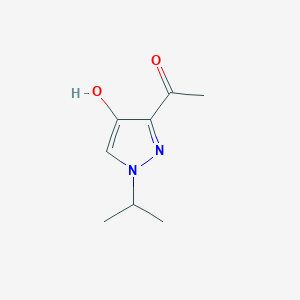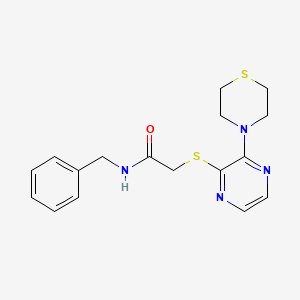![molecular formula C23H27N3O7S B2360148 N1-((3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamid CAS No. 868982-37-0](/img/structure/B2360148.png)
N1-((3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide is a useful research compound. Its molecular formula is C23H27N3O7S and its molecular weight is 489.54. The purity is usually 95%.
BenchChem offers high-quality N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Forschung zur Alzheimer-Krankheit
Diese Verbindung wurde auf ihre potenzielle Rolle bei der Behandlung der Alzheimer-Krankheit untersucht . Sie gehört zu einer Klasse von Sulfonamiden, die nachweislich Cholinesterase-Enzyme hemmen. Diese Enzyme werden in der Alzheimer-Therapie angegriffen, um den Acetylcholinspiegel im Gehirn zu erhöhen und so die kognitiven Funktionen möglicherweise zu verbessern.
Urease-Hemmwirkung
Forschungen haben gezeigt, dass Derivate dieser Verbindung Urease-hemmend wirken können . Dies ist bedeutsam, da Urease ein Enzym ist, das zur Bildung von Nierensteinen und zur Virulenz bestimmter Bakterien beitragen kann. Die Hemmung dieses Enzyms könnte therapeutische Anwendungen haben.
Enzymhemmung für therapeutische Wirkstoffe
Die Verbindung wurde im Rahmen einer Studie zur Entwicklung neuer therapeutischer Wirkstoffe synthetisiert. Sie hat eine moderate bis schwache Hemmwirkung auf Cholinesterasen und Lipoxygenase-Enzyme gezeigt . Diese Enzyme sind an verschiedenen physiologischen Prozessen beteiligt, und ihre Hemmung kann zur Behandlung von Krankheiten wie Asthma, Arthritis und Krebs eingesetzt werden.
Kristallstrukturanalyse
Die Kristallstruktur verwandter Verbindungen wurde bestimmt, was Einblicke in die molekularen Wechselwirkungen und die Stabilität dieser Verbindung liefern kann . Das Verständnis der Kristallstruktur ist entscheidend für das Drug Design und die Vorhersage des Verhaltens der Verbindung in verschiedenen Umgebungen.
Umweltanwendungen
Obwohl spezifische Umweltanwendungen für diese Verbindung nicht gefunden wurden, werden verwandte Verbindungen mit ähnlichen Strukturen oft auf ihre Umweltverträglichkeit untersucht, z. B. auf ihre biologische Abbaubarkeit, Toxizität und ihr Potenzial als Umweltsensoren .
Industrielle Chemie
Im Bereich der industriellen Chemie können Verbindungen wie diese bei der Synthese komplexerer Moleküle oder Materialien verwendet werden . Ihre einzigartigen Strukturen können Eigenschaften verleihen, die bei der Herstellung neuer Polymere, Beschichtungen oder anderer chemischer Produkte wertvoll sind.
Eigenschaften
IUPAC Name |
N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-(3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7S/c27-22(24-10-4-7-17-5-2-1-3-6-17)23(28)25-16-21-26(11-12-33-21)34(29,30)18-8-9-19-20(15-18)32-14-13-31-19/h1-3,5-6,8-9,15,21H,4,7,10-14,16H2,(H,24,27)(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUUETXYRUYMPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CNC(=O)C(=O)NCCCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[benzyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2360065.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2360067.png)




![2-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2360073.png)

![8-(2-hydroxyethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2360076.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2360078.png)
![N'-[2-(2-methoxyphenyl)ethyl]-N-(4-methylbenzenesulfonyl)guanidine](/img/structure/B2360080.png)



